molecular formula C6H9NO4 B116270 (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid CAS No. 147332-09-0

(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid

Cat. No. B116270
CAS RN: 147332-09-0
M. Wt: 159.14 g/mol
InChI Key: GLQKHRAKKLRGNR-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-proline, is a non-essential amino acid that is naturally occurring in the human body. It is an important building block for proteins, neurotransmitters, and other biomolecules. L-proline has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience, immunology, and cancer research.

Mechanism of Action

The mechanism of action of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is complex and varies depending on the specific application. In neuroscience, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to modulate the activity of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity. In immunology, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to modulate the activity of immune cells such as T cells and macrophages, which are involved in the regulation of immune responses. In cancer research, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has a number of biochemical and physiological effects in the human body. It is an important building block for proteins, neurotransmitters, and other biomolecules. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-inflammatory effects, to modulate the activity of immune cells, and to have neuroprotective effects. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to have anti-tumor effects and to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Another advantage is that it is non-toxic and has a low risk of adverse effects. One limitation is that it can be difficult to synthesize in large quantities. Another limitation is that it can be difficult to administer in vivo, particularly in the context of cancer research.

Future Directions

There are a number of future directions for research on (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. One direction is to further investigate its potential therapeutic applications in the fields of neuroscience, immunology, and cancer research. Another direction is to develop new synthesis methods for (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid that are more efficient and scalable. Additionally, future research could focus on elucidating the precise mechanisms of action of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid in various biological contexts. Finally, future research could explore the potential of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid as a biomarker for various diseases and conditions.

Synthesis Methods

(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the laboratory using various methods, including the Strecker synthesis, Gabriel synthesis, and Racemic synthesis. The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide, followed by hydrolysis and decarboxylation to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. The Racemic synthesis involves the reaction of pyrrolidine with an alkyl halide, followed by hydrolysis and resolution to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid.

Scientific Research Applications

(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have neuroprotective effects and to modulate the activity of neurotransmitters such as glutamate and GABA. In immunology, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-inflammatory effects and to modulate the activity of immune cells such as T cells and macrophages. In cancer research, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-tumor effects and to modulate the activity of cancer cells such as melanoma and breast cancer cells.

properties

CAS RN

147332-09-0

Product Name

(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S,3R)-pyrrolidine-2,3-dicarboxylic acid

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1

InChI Key

GLQKHRAKKLRGNR-DMTCNVIQSA-N

Isomeric SMILES

C1CN[C@@H]([C@@H]1C(=O)O)C(=O)O

SMILES

C1CNC(C1C(=O)O)C(=O)O

Canonical SMILES

C1CNC(C1C(=O)O)C(=O)O

synonyms

2,3-Pyrrolidinedicarboxylicacid,(2S,3R)-(9CI)

Origin of Product

United States

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